1-(Phenoxyethynyl)cyclohexan-1-ol
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Overview
Description
1-(Phenoxyethynyl)cyclohexan-1-ol is a chemical compound characterized by a cyclohexane ring substituted with a phenoxyethynyl group and a hydroxyl group
Preparation Methods
The synthesis of 1-(Phenoxyethynyl)cyclohexan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and phenylacetylene.
Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base like sodium hydride (NaH) to deprotonate the phenylacetylene.
Formation of the Intermediate: The deprotonated phenylacetylene then undergoes a nucleophilic addition to the carbonyl group of cyclohexanone, forming an intermediate.
Hydrolysis: The intermediate is then hydrolyzed to yield this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
1-(Phenoxyethynyl)cyclohexan-1-ol undergoes various chemical reactions, including:
Scientific Research Applications
1-(Phenoxyethynyl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-(Phenoxyethynyl)cyclohexan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenoxyethynyl group can participate in π-π interactions and other non-covalent interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1-(Phenoxyethynyl)cyclohexan-1-ol can be compared with other similar compounds, such as:
1-Phenylcyclohexanol: This compound has a phenyl group instead of a phenoxyethynyl group, leading to different chemical properties and reactivity.
1-Ethynyl-1-cyclohexanol: This compound lacks the phenoxy group, resulting in distinct chemical behavior and applications.
The uniqueness of this compound lies in its combination of a cyclohexane ring, a phenoxyethynyl group, and a hydroxyl group, which imparts specific chemical and physical properties that are valuable in various research and industrial contexts.
Properties
CAS No. |
88297-91-0 |
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Molecular Formula |
C14H16O2 |
Molecular Weight |
216.27 g/mol |
IUPAC Name |
1-(2-phenoxyethynyl)cyclohexan-1-ol |
InChI |
InChI=1S/C14H16O2/c15-14(9-5-2-6-10-14)11-12-16-13-7-3-1-4-8-13/h1,3-4,7-8,15H,2,5-6,9-10H2 |
InChI Key |
XPGIURZKWXUKDL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C#COC2=CC=CC=C2)O |
Origin of Product |
United States |
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